(E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
BenchChem offers high-quality (E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-25-14-7-8-15(26-2)12(9-14)10-16-18(24)23-19(27-16)21-17(22-23)11-3-5-13(20)6-4-11/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUNPFBJQYMBH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a thiazolo-triazole framework and various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular formula of this compound is C19H14FN3O3S, with a molecular weight of 383.4 g/mol. Its structure includes:
- Thiazole and Triazole Rings : Known for their interactions with biological targets.
- Methoxy Groups : These groups can enhance lipophilicity and bioavailability.
- Fluorophenyl Substituent : Fluorination often increases metabolic stability and biological activity.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of triazoles exhibit activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The thiazole and triazole moieties have been associated with cytotoxic effects against various cancer cell lines. Specific studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation, potentially making them candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study involving derivatives of triazoles found that certain compounds exhibited inhibition zones ranging from 17 to 23 mm against pathogens like Staphylococcus aureus and E. coli. The most active compounds had minimum inhibitory concentrations (MIC) between 62.5 to 250 µg/mL .
- Cytotoxicity Assessment : In vitro assays revealed that the compound showed significant cytotoxicity against A-431 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent .
- Molecular Docking Studies : Computational predictions suggest that (E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may effectively bind to specific enzymes involved in cancer progression, enhancing its potential as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazoles | Thiazole and triazole rings | Antimicrobial, anticancer |
| Benzylidene Derivatives | Aromatic ring with carbonyl | Anti-inflammatory |
| Fluorinated Aromatic Compounds | Fluorine substitution on aromatic rings | Enhanced bioactivity |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazole core with substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclocondensation of appropriate precursors and subsequent functionalization to introduce methoxy and fluorophenyl groups. The general synthetic route includes:
- Formation of the Thiazolo-Triazole Core : This is achieved through cyclization reactions.
- Functionalization : Introduction of methoxy and fluorophenyl groups via nucleophilic substitution and condensation reactions.
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazol-6-one derivatives exhibit significant anticancer properties. A study evaluating various synthesized compounds found that those with the thiazolo-triazole scaffold showed potent activity against several human cancer cell lines, including renal cancer and leukemia. The mechanism of action is believed to involve inhibition of specific enzymes or pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cells. Inhibiting PARP can lead to increased cancer cell death, especially in BRCA-mutated cells .
Fluorescent Probes
Due to its aromatic structure, (E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be utilized in the development of fluorescent probes for biological imaging. These probes are valuable in studying cellular processes in real-time .
Material Science Applications
The compound's unique structural properties make it suitable for applications in material science as well. It can serve as a ligand in catalytic reactions or be incorporated into advanced polymer systems to enhance their properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the thiazolo-triazole scaffold can significantly influence anticancer efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Anticancer Efficacy Evaluation
In a comprehensive study involving nearly 60 human cancer cell lines, derivatives of thiazolo[3,2-b][1,2,4]triazol-6-one demonstrated varying degrees of anticancer activity. Notably, specific modifications led to enhanced potency against breast and colon cancer cell lines .
Mechanistic Studies
Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. The results indicated that treatment with (E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one resulted in DNA damage and activation of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
